![molecular formula C23H18N4O6S B2815338 4-苯磺酰胺基-N-[5-(2,3-二氢-1,4-苯并二氧杂环己-6-基)-1,3,4-噁二唑-2-基]苯甲酰胺 CAS No. 886903-24-8](/img/structure/B2815338.png)

4-苯磺酰胺基-N-[5-(2,3-二氢-1,4-苯并二氧杂环己-6-基)-1,3,4-噁二唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

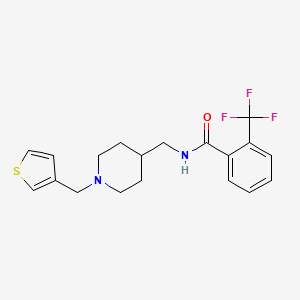

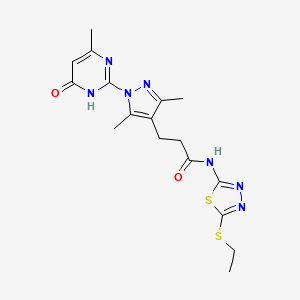

The compound “4-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a new antibacterial compound that combines sulfonamide and benzodioxane fragments in its framework . It has shown potential as an antibacterial agent against Escherichia coli and Bacillus subtilis .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 291 g/mol and a melting point of 149 – 152°C . The compound’s structure was confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .科学研究应用

合成与表征

- N-芳磺酰基-N'-芳酰基-1,4-苯醌二亚胺的合成涉及产生苯甲酰胺的反应,苯甲酰胺经过进一步转化,证明了该化合物在开发新型有机合成方法中的作用 (Konovalova 等人,2014)。

- 另一项研究重点是合成 N-取代的 (2,3-二氢-1,4-苯二氧杂环-6-基)苯磺酰胺衍生物,突出它们在制造有效抗菌剂和酶抑制剂中的用处,展示了此类化合物在药物化学中的适应性 (Abbasi 等人,2017)。

抗菌和抗 HIV 活性

- 已合成含有 1,3,4-恶二唑部分的新型苯磺酰胺并评估其抗菌和抗 HIV 活性,表明这些化合物在开发新的治疗剂方面具有潜力 (Iqbal 等人,2006)。

抗癌评估

- 已记录了 (E)-5-(2-芳基乙烯基)-1,3,4-恶二唑-2-基)苯磺酰胺的合成及其对各种癌细胞系的评估。这些化合物表现出有希望的抗癌活性,有助于理解抗癌药物设计中的构效关系 (Szafrański 等人,2020)。

抗氧化活性

- 还对某些苯磺酰胺衍生物的抗氧化特性进行了研究,强调了该化合物在探索新的抗氧化剂中的作用,这些抗氧化剂有可能减轻与氧化应激相关的疾病 (Bondock 等人,2016)。

作用机制

Target of Action

The primary targets of this compound are bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are common pathogens that can cause various infections in humans.

Mode of Action

The compound interacts with these bacterial strains by inhibiting their biofilm formation . Biofilms are communities of bacteria that are embedded in a self-produced matrix of extracellular polymeric substances. They are involved in a wide variety of microbial infections. By inhibiting biofilm formation, the compound prevents the bacteria from establishing infections.

Biochemical Pathways

It’s known that sulfonamides, a group of compounds to which this molecule belongs, inhibit the enzyme carbonic anhydrase . This enzyme is crucial for many biological processes, including pH regulation and CO2 transport. Inhibition of this enzyme can disrupt these processes, leading to the death of the bacteria.

Pharmacokinetics

Pharmacokinetic studies of similar sulfonamides confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces . These properties suggest that the compound could have good bioavailability.

Result of Action

The compound has shown significant antibacterial activity. It was found to be a potent inhibitor of biofilm formation in Escherichia coli and Bacillus subtilis . This leads to a reduction in bacterial growth and prevents the establishment of bacterial infections.

属性

IUPAC Name |

4-(benzenesulfonamido)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O6S/c28-21(15-6-9-17(10-7-15)27-34(29,30)18-4-2-1-3-5-18)24-23-26-25-22(33-23)16-8-11-19-20(14-16)32-13-12-31-19/h1-11,14,27H,12-13H2,(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIATCRDWUGVMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2815256.png)

![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![4-(tert-butyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2815261.png)

![3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)propanamide](/img/structure/B2815264.png)

![[4-(2-Cyanophenoxy)cyclohexyl]urea](/img/structure/B2815266.png)

![4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2815267.png)